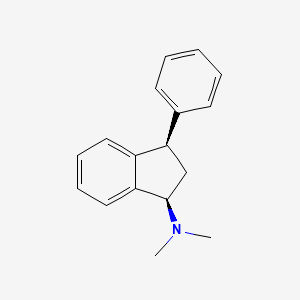
Dimefadane, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimefadane, cis-: is a chemical compound known for its unique structure and properties. It is an indanamine derivative, specifically N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine
Preparation Methods
The synthesis of Dimefadane, cis- involves several steps. One common method includes the Michael addition followed by Dieckmann cyclization, basic ester hydrolysis, and thermal decarboxylation . These steps are typically carried out under controlled conditions to ensure the purity and yield of the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency .
Chemical Reactions Analysis
Dimefadane, cis-: undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Dimefadane, cis-:
Mechanism of Action
The mechanism by which Dimefadane, cis- exerts its effects involves its interaction with specific molecular targets. It is believed to act on certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with neurotransmitter systems .
Comparison with Similar Compounds
Dimefadane, cis-: can be compared with other indanamine derivatives and similar compounds, such as:
- N,N-dimethyl-3-phenyl-1-indanamine
- Cisplatin (though structurally different, it shares some mechanistic similarities in terms of biological activity) .
What sets Dimefadane, cis- apart is its specific configuration and the resulting unique properties, which make it a valuable compound for various applications .
Properties
CAS No. |
86946-40-9 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
(1R,3R)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C17H19N/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17/h3-11,16-17H,12H2,1-2H3/t16-,17-/m1/s1 |
InChI Key |
GAVBHVRHVQMWEI-IAGOWNOFSA-N |
Isomeric SMILES |
CN(C)[C@@H]1C[C@@H](C2=CC=CC=C12)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















